N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole-derived compound characterized by a pyridin-4-yl substitution at the benzimidazole core and a 3,4-dimethoxyphenethyl side chain linked via an acetamide bridge.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-8-7-17(15-22(21)31-2)9-14-26-23(29)16-28-20-6-4-3-5-19(20)27-24(28)18-10-12-25-13-11-18/h3-8,10-13,15H,9,14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXKTZUEBONULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, highlighting key findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈N₄O₂. The compound features a complex structure that includes a benzimidazole moiety and a pyridine ring, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies have shown that related benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines.
- Cell Line Studies : In vitro assays demonstrated that these compounds can significantly reduce cell viability in human cancer cell lines such as HCC827 and NCI-H358, with IC50 values reported as low as 6.26 µM in 2D assays compared to higher values in 3D assays, suggesting a more effective interaction in simpler environments .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A study focused on derivatives of benzimidazole found that certain compounds effectively inhibited the growth of Escherichia coli, demonstrating selective toxicity towards bacterial topoisomerase I without affecting human cells .
Data Summary
| Activity | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HCC827 | 6.26 | Inhibition of cell proliferation |
| Antitumor | NCI-H358 | 6.48 | Inhibition of cell proliferation |
| Antibacterial | E. coli | Low Concentration | Inhibition of topoisomerase I |
Case Studies
- Antitumor Efficacy : A recent study synthesized several benzimidazole derivatives and assessed their antitumor activity. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity against multiple cancer cell lines .
- Antibacterial Selectivity : Another investigation revealed that a derivative targeting E. coli topoisomerase I exhibited potent antibacterial effects while maintaining low toxicity towards mammalian cells, indicating a potential therapeutic window for treating bacterial infections without harming human tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The benzimidazole scaffold is a common feature among analogs, but substituents and side chains significantly influence physicochemical and biological properties. Key comparisons include:
Structural Insights :
- Side Chain Variations : The 3,4-dimethoxyphenethyl group in the target compound may enhance lipophilicity compared to bromophenyl () or thiazole-linked analogs, influencing membrane permeability .
2.2.1 Anti-inflammatory Activity
Compounds with oxadiazole-thioether linkages (e.g., 4a in ) exhibit 63.35% inhibition in carrageenan-induced inflammation assays, nearing the efficacy of diclofenac (68.94%) . The target compound’s methoxy groups could modulate COX-2 inhibition or cytokine suppression, but further studies are needed.
2.2.2 Antioxidant Potential
Benzimidazole-oxadiazole hybrids (e.g., Scheme 22b in ) show strong DPPH radical scavenging activity (comparable to ascorbic acid), attributed to electron-donating substituents . The pyridinyl and methoxy groups in the target compound may similarly contribute to redox activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
